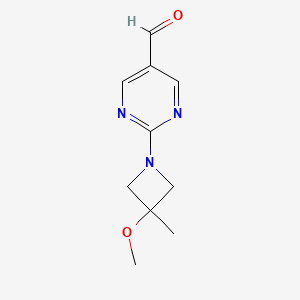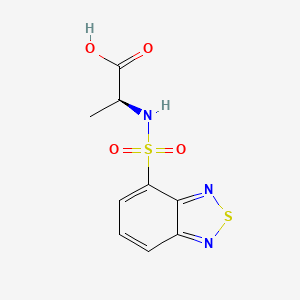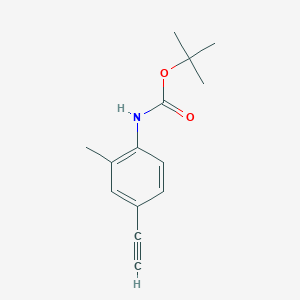
tert-Butyl (4-ethynyl-2-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-ethynyl-2-methylphenyl)carbamate: is a chemical compound with the molecular formula C14H17NO2 . It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes a tert-butyl group, an ethynyl group, and a methylphenyl group.
Preparation Methods
The synthesis of tert-Butyl (4-ethynyl-2-methylphenyl)carbamate involves several steps. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides. These methods are typically carried out under controlled conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
tert-Butyl (4-ethynyl-2-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Boc Deprotection: This involves the protonation of the tert-butyl carbamate, loss of the tert-butyl cation resulting in a carbamic acid, decarboxylation of the carbamic acid resulting in the free amine, and protonation of the amine under acidic conditions.
Scientific Research Applications
tert-Butyl (4-ethynyl-2-methylphenyl)carbamate has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic compounds, including indoles with oxygen substituents on the benzene ring.
Biology: It plays a role in structure-activity relationship studies, particularly in the context of chloride channel blockers.
Medicine: It serves as a key intermediate in the synthesis of various bioactive compounds, highlighting its importance in medicinal chemistry.
Industry: It is used in the development of new pesticides, showcasing its potential in agricultural chemistry.
Mechanism of Action
The mechanism of action of tert-Butyl (4-ethynyl-2-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, in Boc deprotection, the compound undergoes protonation, loss of the tert-butyl cation, decarboxylation, and protonation of the amine. These steps highlight the compound’s reactivity and its potential to form various products under different conditions.
Comparison with Similar Compounds
tert-Butyl (4-ethynyl-2-methylphenyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (4-hydroxyphenyl)carbamate: This compound has a hydroxyl group instead of an ethynyl group.
tert-Butyl (4-ethynylphenyl)carbamate: This compound lacks the methyl group present in this compound.
tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: This compound has a different substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl N-(4-ethynyl-2-methylphenyl)carbamate |
InChI |
InChI=1S/C14H17NO2/c1-6-11-7-8-12(10(2)9-11)15-13(16)17-14(3,4)5/h1,7-9H,2-5H3,(H,15,16) |
InChI Key |
TTWHYPHPRIHPDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13162513.png)
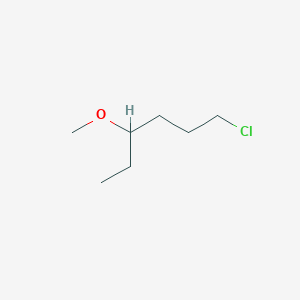

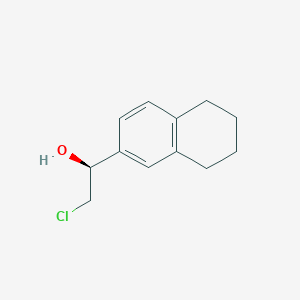

![6-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B13162539.png)

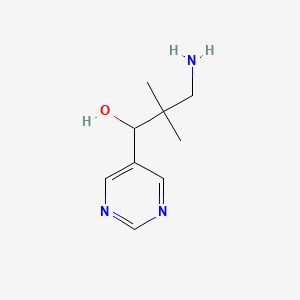
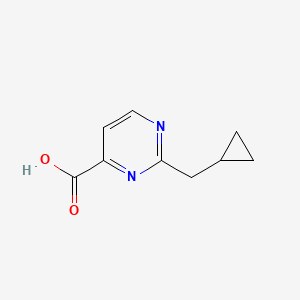
![1-Methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B13162560.png)
![tert-Butyl N-{4-hydroxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate](/img/structure/B13162578.png)
![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13162584.png)
